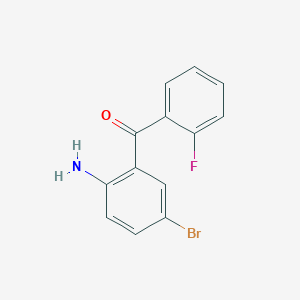

2-Amino-5-bromo-2'-fluorobenzophenone

Description

Properties

IUPAC Name |

(2-amino-5-bromophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOKDXNGCQXFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163827 | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-58-9 | |

| Record name | (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1479-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001479589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromo-2'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromo-2'-fluorobenzophenone chemical properties

An In-depth Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate for researchers, scientists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, spectroscopic profile, and core reactivity. A significant focus is placed on its pivotal role as a precursor in the synthesis of heterocyclic compounds, particularly 1,4-benzodiazepine derivatives. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to offer a field-proven perspective on its application in medicinal chemistry and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzophenone derivative whose utility in organic synthesis is largely defined by the strategic placement of its functional groups.[1] Its IUPAC name is (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone.[1] The molecule's structure, featuring a nucleophilic amino group, a bromine atom amenable to substitution or coupling reactions, and a fluorinated phenyl ring, makes it a versatile building block for complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1479-58-9 | [1][2] |

| Molecular Formula | C₁₃H₉BrFNO | [1][2] |

| Molecular Weight | 294.12 g/mol | [1][3] |

| Appearance | Yellow solid/powder | [4] |

| Melting Point | 100-104 °C | [4][5] |

| Boiling Point | 450.9 ± 45.0 °C (Predicted) | [4][5] |

| Solubility | Insoluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [4][6] |

| InChI Key | XCOKDXNGCQXFCV-UHFFFAOYSA-N | [1][2] |

| Storage | Store in a dark, inert atmosphere at room temperature. Long-term storage at -20°C is recommended for optimal stability. | [1][4][6] |

Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic methods.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Data is available in the NIST Chemistry WebBook, which is a critical resource for identity confirmation.[2][7]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is also available through the NIST database, allowing for determination of the molecular weight and fragmentation patterns.[2][7]

-

UV/Vis Spectroscopy : The compound exhibits maximum absorbance (λmax) at 234 and 394 nm.[6]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzophenone core.[8] This arrangement is ideal for constructing complex heterocyclic systems through cyclization reactions.[8]

The primary reactive sites are:

-

The Amino Group (-NH₂) : Acts as a potent nucleophile, crucial for N-acylation and subsequent cyclization steps. It can also form hydrogen bonds, influencing the compound's biological interactions.[1][9]

-

The Bromine Atom (-Br) : Can be displaced in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for further molecular elaboration.[1] The presence of bromine on the resulting heterocyclic scaffold can significantly modulate the pharmacological activity of the final product.[9]

-

The Ketone Carbonyl Group (C=O) : The electrophilic carbon of the ketone is a key site for reactions leading to the formation of seven-membered rings, characteristic of benzodiazepines.[8]

This strategic combination of reactive sites makes the compound a cornerstone precursor for a variety of nitrogen-containing heterocycles, including quinazolines, acridones, and most notably, 1,4-benzodiazepines.[8]

Figure 1: Conceptual workflow from precursor to pharmacological effect.

Application in 1,4-Benzodiazepine Synthesis

This compound is a well-established precursor in the synthesis of pharmacologically significant 7-bromo-1,4-benzodiazepine derivatives.[8] These compounds are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8][9] For instance, it serves as an analytical reference standard and precursor in the synthesis of flubromazepam.[6][10]

The general synthetic strategy involves a two-step process: N-acylation of the amino group, followed by an intramolecular cyclization to form the characteristic seven-membered diazepine ring.[9]

Figure 2: General synthesis of a 1,4-benzodiazepine derivative.

Experimental Protocol: Synthesis of a Benzodiazepine Intermediate

The following protocol outlines the N-acylation of this compound, a critical first step in benzodiazepine synthesis. This procedure is adapted from analogous syntheses of related compounds.[9]

Objective: To synthesize 2-(2-chloroacetamido)-5-bromo-2'-fluorobenzophenone.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Toluene (anhydrous)

-

Ice-cold dilute aqueous ammonia

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 mole equivalent of this compound in anhydrous toluene.

-

Carefully add 2.0 mole equivalents of chloroacetyl chloride to the solution.

-

Heat the mixture to reflux for approximately 2.5 hours. The progress of the reaction can be monitored by observing the expulsion of hydrogen chloride gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully wash the organic solution with ice-cold dilute aqueous ammonia to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude residue from ethanol to yield pure 2-(2-chloroacetamido)-5-bromo-2'-fluorobenzophenone.[9]

The subsequent step involves the cyclization of this chloroacetamide intermediate with ammonia to form the benzodiazepine ring.[9]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.

-

GHS Hazard Classification : It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319).[5][11] It may also cause respiratory irritation (H335) and is potentially harmful if swallowed, inhaled, or in contact with skin.[5][12]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and tightly sealed safety goggles or face protection.[12][13] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or exposure limits are exceeded.[12]

-

Handling : Use only in a well-ventilated area, such as a chemical fume hood.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[14] Wash hands and any exposed skin thoroughly after handling.[12] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block in medicinal chemistry. Its primary significance lies in its role as a key precursor for the synthesis of 1,4-benzodiazepines and other complex heterocyclic systems. A thorough understanding of its chemical properties, synthetic applications, and handling requirements is crucial for its effective and safe utilization in research and drug development.

References

- 1. This compound|CAS 1479-58-9 [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2-Amino-2'-fluoro-5-bromobenzophenone CAS#: 1479-58-9 [m.chemicalbook.com]

- 5. 2-Amino-2'-fluoro-5-bromobenzophenone | CAS#:1479-58-9 | Chemsrc [chemsrc.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Medicinal Chemistry

2-Amino-5-bromo-2'-fluorobenzophenone is a substituted benzophenone that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring an aminophenyl ring, a fluorophenyl ring, and a bromine substituent, provides a versatile scaffold for the construction of complex heterocyclic systems, most notably the 1,4-benzodiazepine core. This class of compounds is renowned for its wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3] The presence and position of the halogen substituents (bromine and fluorine) are crucial in modulating the biological activity of the final drug molecules.[2][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and analysis of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Structural Elucidation

This compound typically appears as a yellow to pale-yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 1479-58-9 |

| Molecular Formula | C₁₃H₉BrFNO |

| Molecular Weight | 294.12 g/mol [5] |

| Melting Point | 100-104 °C[5] |

| Boiling Point (Predicted) | 450.9 ± 45.0 °C at 760 mmHg[5] |

| Solubility | Insoluble in water.[5] Soluble in solvents like DMSO and Methanol (slightly). |

| Appearance | Yellow powder |

| InChI Key | XCOKDXNGCQXFCV-UHFFFAOYSA-N[6] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several synthetic strategies. The most common and industrially relevant method is the Friedel-Crafts acylation, which involves the reaction of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.[7][8]

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a robust method for the formation of aryl ketones.[7] In the context of synthesizing this compound, this typically involves the reaction of a p-bromoaniline derivative with 2-fluorobenzoyl chloride. A key consideration in this approach is the protection of the amino group of the aniline starting material to prevent side reactions with the Lewis acid catalyst.[7]

Caption: Generalized workflow for the Friedel-Crafts synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation (Illustrative)

-

Protection of the Amino Group: The amino group of 4-bromoaniline is first protected, for example, by acetylation with acetic anhydride to form 4-bromoacetanilide.

-

Friedel-Crafts Reaction: The protected aniline is then reacted with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or 1,2-dichloroethane. The reaction is typically carried out at a controlled temperature, often starting at low temperatures and gradually warming to room temperature or slightly above.[9]

-

Deprotection: Following the acylation, the protecting group is removed under acidic or basic conditions to yield the final product, this compound.

-

Work-up and Purification: The reaction mixture is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as column chromatography or recrystallization.[10]

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is characterized by the presence of three key functional groups: the amino group, the bromine atom, and the ketone. These groups can participate in a variety of chemical transformations, making it a versatile intermediate.[4]

-

Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. Its most significant application is in the cyclization reactions to form benzodiazepines.[2][3]

-

Substitution of the Bromine Atom: The bromine atom on the phenyl ring can be replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.

-

Reactions of the Ketone Group: The carbonyl group can undergo reduction to a secondary alcohol or can be a site for nucleophilic addition reactions.

Application in Benzodiazepine Synthesis: The Case of Flurazepam

A prime example of the utility of this compound is in the synthesis of Flurazepam, a long-acting benzodiazepine hypnotic.[11] The synthesis involves a multi-step sequence that masterfully utilizes the reactivity of the precursor.

Caption: Key steps in the synthesis of Flurazepam from this compound.

Generalized Protocol for Benzodiazepine Ring Formation:

-

Acylation of the Amino Group: The synthesis is initiated by the acylation of the amino group of this compound with a suitable reagent, such as chloroacetyl chloride or bromoacetyl bromide.[3][12]

-

Introduction of the Side Chain: The resulting intermediate is then reacted with a nucleophile, such as diethylamine in the case of Flurazepam synthesis, to introduce the desired side chain.[11]

-

Cyclization: The final step involves an intramolecular cyclization to form the seven-membered benzodiazepine ring. This is often achieved by treatment with a dehydrating agent or by heating.[3][11]

Analytical Characterization

The identity and purity of this compound are crucial for its use in pharmaceutical synthesis and are typically confirmed using a combination of spectroscopic techniques.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. The aromatic region will show a complex pattern of signals corresponding to the protons on the two phenyl rings. The protons of the amino group will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the single fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[14][15]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretching | Primary Amine |

| ~1680 | C=O stretching | Ketone |

| 1600-1450 | C=C stretching | Aromatic Rings |

| ~1250 | C-F stretching | Aryl Fluoride |

| 850-550 | C-Br stretching | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 294.12 g/mol .[14] The fragmentation pattern will likely involve the loss of bromine, the carbonyl group, and cleavage of the bond between the two phenyl rings.[16][17]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[18][19][20] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[18] In case of accidental contact, the affected area should be washed thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a key precursor in the synthesis of benzodiazepines and other bioactive molecules. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers working in this field. This technical guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound|CAS 1479-58-9 [benchchem.com]

- 5. 2-Amino-2'-fluoro-5-bromobenzophenone | CAS#:1479-58-9 | Chemsrc [chemsrc.com]

- 6. 2-Amino-5-bromo-2′-fluorobenzophenone [A crystalline solid] [lgcstandards.com]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. data.epo.org [data.epo.org]

- 10. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. H61882.06 [thermofisher.com]

- 14. This compound [webbook.nist.gov]

- 15. ijtsrd.com [ijtsrd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone IUPAC name

An In-Depth Technical Guide to (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone: A Key Intermediate in Benzodiazepine Synthesis

Introduction

(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone is a substituted aminobenzophenone that serves as a pivotal precursor in the synthesis of various psychoactive compounds, most notably those belonging to the benzodiazepine class. Its unique trifunctional architecture—comprising a nucleophilic aniline, an electrophilic ketone, and strategically placed halogen substituents—offers synthetic chemists a versatile platform for constructing complex heterocyclic systems. The presence of bromine and fluorine atoms allows for fine-tuning of the electronic and lipophilic properties of the final target molecules, a critical aspect in modern drug design.

This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of this intermediate. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, discuss methods for its characterization, and explore its primary application as a building block for pharmacologically active agents. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Chapter 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical techniques best suited for its characterization.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure. However, in laboratory and commercial settings, it is frequently identified by its Chemical Abstracts Service (CAS) Registry Number, a unique identifier that eliminates ambiguity across different naming conventions and languages.

| Identifier | Value | Source |

| IUPAC Name | (2-amino-5-bromophenyl)(2-fluorophenyl)methanone | [1][2] |

| CAS Number | 1479-58-9 | [1][2] |

| Molecular Formula | C₁₃H₉BrFNO | [1][3] |

| Molecular Weight | 294.12 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F | [1] |

| InChIKey | XCOKDXNGCQXFCV-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

The physical state and solubility of the compound are critical for its handling, storage, and use in synthetic protocols. These properties are summarized below.

| Property | Value | Source |

| Physical Form | Powder or crystalline solid | [2] |

| Melting Point | 100-104 °C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol; Insoluble in water | [3] |

| Storage Temperature | Room Temperature | [2] |

Chapter 2: Synthesis and Purification

The synthesis of substituted 2-aminobenzophenones is a cornerstone of many pharmaceutical manufacturing processes. While various methods exist, the Friedel-Crafts acylation remains a prevalent and reliable strategy due to its efficiency and the wide availability of starting materials. This chapter outlines a representative protocol for the synthesis of (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone.

Synthetic Strategy: The Friedel-Crafts Acylation

The most logical approach involves the electrophilic acylation of a substituted aniline with an acyl halide. In this case, 4-bromoaniline serves as the electron-rich aromatic nucleophile and 2-fluorobenzoyl chloride acts as the electrophilic acylating agent. The reaction is promoted by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, enhancing its electrophilicity and facilitating the attack by the aniline ring.

The regioselectivity of the acylation is directed by the activating, ortho-, para-directing amino group of the aniline. The incoming acyl group is directed to the position ortho to the amino group, leading to the desired 2-aminobenzophenone product.

References

2-Amino-5-bromo-2'-fluorobenzophenone molecular weight and formula

An In-Depth Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone: Properties, Synthesis, and Applications

Introduction

This compound is a substituted benzophenone derivative that serves as a critical building block and intermediate in synthetic organic chemistry. Its trifunctional structure, featuring amino, bromo, and fluoro groups, makes it a versatile precursor for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical and physical properties, outlines a representative synthetic workflow, details its significant applications in medicinal chemistry, and discusses analytical methodologies for its characterization and quality control. Primarily, it is recognized as a key precursor in the synthesis of benzodiazepines, such as flubromazepam, and serves as an analytical reference standard for forensic and research applications.[2]

Physicochemical Properties and Chemical Identity

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols. The compound is typically a yellow crystalline solid.[3] For long-term stability, it is recommended to be stored at -20°C.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)(2-fluorophenyl)methanone | [1][4] |

| Synonyms | 2-Amino-2'-fluoro-5-bromobenzophenone | [2][4] |

| CAS Number | 1479-58-9 | [1][4][5] |

| Molecular Formula | C₁₃H₉BrFNO | [1][4][5] |

| Molecular Weight | 294.12 g/mol | [1][5][6] |

| Appearance | Crystalline Solid | [2][3] |

| Purity | ≥98% (Commercial Grades) | [2] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

| InChI Key | XCOKDXNGCQXFCV-UHFFFAOYSA-N | [1][2][4] |

Synthetic Pathways: A Representative Workflow

The synthesis of this compound typically involves a multi-step process. A common strategy is the bromination of a suitable aminofluorobenzophenone precursor. The presence of the activating amino group directs the electrophilic substitution of bromine to the para position. The following diagram illustrates a generalized workflow for its synthesis.

References

A Technical Guide to the Structural and Synthetic Profile of 2-Amino-5-bromo-2'-fluorobenzophenone

Abstract

2-Amino-5-bromo-2'-fluorobenzophenone is a multi-functionalized aromatic ketone that serves as a cornerstone intermediate in the synthesis of various centrally active pharmaceuticals. Its strategic arrangement of amino, bromo, and fluoro substituents on the benzophenone scaffold imparts a unique reactivity profile, making it a highly valued precursor in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of its core structural features, supported by spectroscopic data and theoretical principles. We will explore its molecular architecture, detail its synthesis and reactivity, and illustrate its pivotal role in the construction of complex heterocyclic systems, such as benzodiazepines. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key synthetic building block.

Molecular Architecture & Physicochemical Profile

This compound, (CAS Number: 1479-58-9), is a derivative of benzophenone.[1][2][3] Its structure is characterized by a central carbonyl group (ketone) bridging two distinct phenyl rings. Each ring is functionalized to direct specific synthetic outcomes.

-

Ring A (Aminobromophenyl Ring): This ring contains an amine (-NH₂) group at the C2 position and a bromine (-Br) atom at the C5 position.

-

Amino Group (-NH₂): This is a powerful electron-donating group (activating) via resonance. It significantly increases the nucleophilicity of the ring and, more importantly, serves as the primary reactive site for building heterocyclic structures.

-

Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group via induction but an ortho-, para-director via resonance. Its presence deactivates the ring towards electrophilic substitution compared to aniline but directs incoming electrophiles. It also serves as a potential handle for cross-coupling reactions and its mass and isotopic signature are key identifiers in mass spectrometry.

-

-

Ring B (Fluorophenyl Ring): This ring contains a fluorine (-F) atom at the C2' position.

-

Fluoro Group (-F): Fluorine is the most electronegative element, making it strongly electron-withdrawing via induction. This effect deactivates the ring. Its small size minimizes steric hindrance compared to other halogens.

-

-

Carbonyl Bridge (-C=O-): The ketone group is electron-withdrawing and deactivates both aromatic rings towards electrophilic substitution. It acts as a key linker and its geometry influences the overall three-dimensional shape of the molecule.

The interplay of these electronic effects dictates the molecule's reactivity and spectroscopic properties.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1479-58-9 | [1][2][3] |

| Molecular Formula | C₁₃H₉BrFNO | [1][2] |

| Molecular Weight | 294.12 g/mol | [1][3] |

| Appearance | Solid / Crystalline Powder | [4] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [2] |

| Stability | Stable for ≥ 5 years when stored at -20°C |[2] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key structural features give rise to a predictable and unique spectral fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the functional groups present. Data compiled by the NIST Mass Spectrometry Data Center shows characteristic absorption bands.[1]

-

N-H Stretching: Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C=O Stretching (Ketone): A strong, sharp absorption band is observed around 1620-1680 cm⁻¹. Conjugation with the two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C=C Stretching (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong absorption is expected in the 1100-1250 cm⁻¹ region.

-

C-Br Stretching: A peak is expected in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak.[1] A key feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion: one at m/z 293 (for C₁₃H₉⁷⁹BrFNO) and one at m/z 295 (for C₁₃H₉⁸¹BrFNO). This "M/M+2" pattern is a definitive indicator of a monobrominated compound.

-

Key Fragmentation: Common fragmentation patterns for benzophenones include the cleavage at the carbonyl-phenyl bonds, leading to the formation of benzoyl-type cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific public spectrum is not available, the chemical shifts (δ) and coupling patterns can be reliably predicted based on established principles of substituent effects.

-

¹H NMR (Proton NMR):

-

-NH₂ Protons: A broad singlet is expected between δ 4.0-6.0 ppm, which is exchangeable with D₂O.

-

Aromatic Protons (Ring A): Three protons are expected in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the amino group will be the most upfield (lowest ppm) due to strong shielding. The proton between the bromo and carbonyl groups will be the most downfield (highest ppm).

-

Aromatic Protons (Ring B): Four protons are expected in the aromatic region (δ 7.0-8.0 ppm). The fluorine atom will cause complex splitting patterns (coupling) with adjacent protons.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A peak is expected far downfield, typically in the δ 190-200 ppm range.

-

Aromatic Carbons: A total of 12 distinct peaks are expected in the δ 110-150 ppm region. The carbon attached to the amino group (C2) will be shifted upfield, while the carbon attached to the fluorine (C2') will show a large one-bond coupling constant (¹JCF). The carbon attached to bromine (C5) will also have a characteristic chemical shift.

-

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in its solid state, providing precise data on bond lengths, bond angles, and conformation.[5][6] While a public crystal structure for this compound is not currently available, the structure of benzophenone and its derivatives are well-studied.[7]

-

Expected Conformation: Substituted benzophenones are generally not planar. Steric hindrance between the ortho substituents (the amino group on Ring A and the fluorine on Ring B) and the carbonyl oxygen forces the two phenyl rings to twist out of the plane of the carbonyl group. This results in a non-zero dihedral angle between the rings, creating a chiral, propeller-like conformation in the solid state.

-

Significance: This three-dimensional shape is critical for its interaction with other molecules, including reagents and biological targets in downstream applications. The precise bond lengths and angles would confirm the electronic effects of the substituents (e.g., shortening of the C-N bond due to resonance).[8][9]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and industrially scalable method for synthesizing substituted benzophenones is the Friedel-Crafts acylation .[10] This involves the reaction of an electron-rich aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, a plausible route involves the acylation of 4-bromoaniline with 2-fluorobenzoyl chloride, followed by further functionalization, or more directly, the acylation of a protected bromoaniline derivative.

Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation.

Illustrative Experimental Protocol

The following is a representative, self-validating protocol based on established chemical principles for similar transformations.[11]

-

Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent (e.g., dichloromethane).

-

Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1.1 equivalents) to the mixture.

-

Substrate Addition: Add 4-bromoaniline (1.0 equivalent) portion-wise, keeping the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction mixture to 0°C and slowly quench by pouring it over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[11]

Reactivity Profile

The molecule's reactivity is dominated by the nucleophilic amino group.[12] This site is the key to its utility as a precursor.

-

Acylation/Amidation: The -NH₂ group readily reacts with acyl chlorides or other electrophiles. This is the first step in building the seven-membered diazepine ring of benzodiazepines.

-

Diazotization: The amine can be converted to a diazonium salt, which can then be replaced by a wide variety of other functional groups (e.g., -H, -OH, another halogen).

-

Carbonyl Reactions: The ketone can undergo reduction to a secondary alcohol (benzhydrol) or participate in reactions like the Wittig reaction, although these are less common in its primary applications.

Application in Medicinal Chemistry: Precursor to Benzodiazepines

The principal application of this compound is as a starting material for psychoactive drugs, particularly benzodiazepines.[2][13] Its structure contains the essential A and C rings of the final drug, with the amino group positioned perfectly for the formation of the central B (diazepine) ring.

Case Study: Synthesis of Flubromazepam Flubromazepam is a designer benzodiazepine derivative whose synthesis starts directly from this precursor.[2]

Caption: Synthetic pathway from the precursor to Flubromazepam.

The synthesis involves two key transformations:

-

Acylation: The amino group is acylated with a haloacetyl halide (e.g., bromoacetyl bromide). This attaches the first two atoms of the future diazepine ring.

-

Cyclization: The resulting intermediate is treated with ammonia, which displaces the terminal halide and attacks the ketone carbonyl to form the seven-membered ring after dehydration.

This efficient and modular synthetic strategy is why substituted 2-aminobenzophenones are indispensable in the pharmaceutical industry for creating libraries of benzodiazepine derivatives.[10][14]

Conclusion

This compound is more than a simple chemical compound; it is a meticulously designed molecular scaffold. Its structural features—an accessible nucleophilic amine, strategically placed halogens for electronic modulation and potential cross-coupling, and a non-planar benzophenone core—make it an exceptionally versatile and valuable intermediate. A thorough understanding of its spectroscopic fingerprint, reactivity, and three-dimensional nature is crucial for its effective use in the complex, multi-step syntheses required in modern drug discovery and development.

References

- 1. This compound [webbook.nist.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 9. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 11. benchchem.com [benchchem.com]

- 12. This compound|CAS 1479-58-9 [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Physicochemical properties of 2-Amino-5-bromo-2'-fluorobenzophenone

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-2'-fluorobenzophenone

Authored by: Gemini, Senior Application Scientist

Publication Date: January 5, 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 1479-58-9). As a critical starting material and intermediate in medicinal chemistry, particularly in the synthesis of benzodiazepine derivatives, a thorough understanding of its chemical and physical characteristics is paramount for researchers and drug development professionals. This document consolidates essential data, including chemical identifiers, solubility, thermal properties, and spectroscopic profiles. Furthermore, it presents field-proven insights into its synthetic utility and outlines a standard protocol for purity assessment, ensuring both technical accuracy and practical applicability.

Chemical Identity and Structural Framework

This compound is a substituted benzophenone characterized by three key functional groups attached to its diphenylmethanone core: an amino group (-NH₂), a bromine atom (-Br), and a fluorine atom (-F).[1] These substituents bestow upon the molecule a unique combination of reactivity and physical properties, making it a versatile building block in organic synthesis.[1] Its primary utility is as a precursor for constructing more complex active pharmaceutical ingredients (APIs).[1]

The strategic placement of the amino and halogen groups allows for a variety of chemical transformations, including nucleophilic substitutions and catalytic cross-coupling reactions.[1] This versatility is fundamental to its role in the synthesis of targeted molecular architectures, most notably in the development of therapeutics targeting the central nervous system.[1][2]

| Identifier | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)(2-fluorophenyl)methanone | [1][3] |

| Synonyms | 2-Amino-2′-fluoro-5-bromobenzophenone | [4][5][6] |

| CAS Number | 1479-58-9 | [1][4][5][6] |

| Molecular Formula | C₁₃H₉BrFNO | [1][4][5][6] |

| Molecular Weight | 294.12 g/mol | [1][5] |

| InChI Key | XCOKDXNGCQXFCV-UHFFFAOYSA-N | [1][4][6] |

| Appearance | Yellow crystalline solid/powder | [4][7] |

Core Physicochemical Properties

The physical properties of a synthetic intermediate dictate its handling, reaction conditions, purification methods, and formulation potential. The data below has been aggregated from various chemical data providers and serves as a baseline for experimental design.

| Property | Value | Source(s) |

| Melting Point | 100-104 °C | [7][8] |

| Boiling Point | 450.9 ± 45.0 °C (Predicted) | [7][8] |

| pKa | -1.12 ± 0.10 (Predicted) | [7] |

| Purity (Commercial) | ≥95% to ≥98% | [1][4][9] |

Solubility Profile

Solubility is a critical parameter for selecting appropriate solvent systems for synthesis, purification, and analysis. The compound exhibits good solubility in common polar aprotic and protic organic solvents, but is insoluble in water.[7][8] This behavior is consistent with its largely nonpolar aromatic structure, tempered by the polar amino group.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [4] |

| Ethanol | 30 mg/mL | [4] |

| Methanol | Slightly Soluble | [7] |

| Water | Insoluble | [7][8] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data provides the characteristic spectral fingerprints for this compound.

-

Mass Spectrometry (MS): The molecular ion peak confirms the compound's molecular weight.[1]

-

m/z: 294.119 (C₁₃H₉BrFNO)[1]

-

-

UV-Vis Spectroscopy: The ultraviolet absorption maxima are indicative of the conjugated aromatic system.

-

λmax: 234, 394 nm (in a suitable organic solvent like ethanol or methanol)[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The NIST database provides a reference gas-phase spectrum.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the atomic framework.

Synthetic Utility and Applications

The primary value of this compound lies in its role as a versatile synthetic intermediate.[1] Its structural features are strategically leveraged in multi-step syntheses of pharmacologically active molecules.

-

Precursor to Benzodiazepines: It is a well-established precursor in the synthesis of various benzodiazepines.[1][10] For instance, it is categorized as an analytical reference standard for its role as a precursor in the synthesis of flubromazepam.[4]

-

Reactive Sites for Derivatization: The molecule's three key functional groups serve as handles for further chemical modification:

-

Amino Group: Can be acylated, alkylated, or used to form heterocyclic rings.

-

Bromine Atom: Enables cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Fluorine Atom: Modulates the electronic properties and metabolic stability of the final API, a common strategy in modern drug design.[11]

-

The diagram below illustrates the relationship between the compound's structural features and its synthetic potential.

Experimental Protocol: Purity Determination by HPLC

Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. This protocol is foundational for quality control in a research or manufacturing setting.

Causality Behind Experimental Choices:

-

Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen due to its hydrophobicity, which provides excellent retention and separation for aromatic, moderately polar compounds like the analyte.

-

Mobile Phase (Acetonitrile/Water): A gradient elution of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape, while water is the weak solvent. A gradient is used to ensure that any potential impurities, which may have different polarities, are eluted and resolved from the main peak within a reasonable runtime.

-

Detector (UV-Vis): A UV-Vis detector is set to one of the compound's absorption maxima (e.g., 234 nm) to achieve high sensitivity and accurate quantification.[4]

Methodology

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a reference standard of this compound.

-

Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

-

Sonication may be used to ensure complete dissolution.

-

-

Sample Preparation:

-

Prepare a sample solution at the same concentration (100 µg/mL) as the standard using the same diluent.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water (HPLC Grade)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-22 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 234 nm

-

-

Analysis:

-

Inject the diluent (blank) to ensure no system peaks interfere.

-

Inject the standard solution five times to establish system suitability (RSD of peak area <2.0%).

-

Inject the sample solution in duplicate.

-

Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

The workflow for this protocol is visualized below.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure researcher safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[8][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[12][14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[12][14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[7][12][14] For long-term stability, storage at -20°C is recommended.[1][4]

Conclusion

This compound is a compound of significant interest in pharmaceutical research and development. Its well-defined physicochemical properties, including its solubility profile and distinct spectroscopic fingerprints, provide a solid foundation for its application in complex organic synthesis. The strategic combination of amino, bromo, and fluoro functional groups offers multiple avenues for chemical modification, cementing its role as a valuable precursor for creating novel therapeutic agents. The protocols and data outlined in this guide are intended to equip researchers with the necessary technical knowledge to utilize this compound effectively and safely.

References

- 1. This compound|CAS 1479-58-9 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. 2-Amino-2'-fluoro-5-bromobenzophenone CAS#: 1479-58-9 [m.chemicalbook.com]

- 8. 2-Amino-2'-fluoro-5-bromobenzophenone | CAS#:1479-58-9 | Chemsrc [chemsrc.com]

- 9. This compound, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-2'-fluorobenzophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-bromo-2'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical and practical aspects of this compound's solubility in various organic solvents. The guide integrates known quantitative and qualitative solubility data with a theoretical framework based on molecular structure and solvent properties. Furthermore, it offers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the CAS number 1479-58-9, is a substituted benzophenone derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring an aminophenyl ketone backbone with bromine and fluorine substituents, makes it a versatile precursor for the synthesis of various complex organic molecules, including pharmaceutically active compounds.[1][2] The solubility of this intermediate is a critical parameter that influences its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in different organic solvents is paramount for optimizing synthetic routes and ensuring the efficient production of high-purity target molecules.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, its solubility profile is a direct consequence of its molecular structure.

Molecular Structure and Functional Groups

The structure of this compound (Figure 1) contains several key functional groups that dictate its polarity and hydrogen bonding capabilities:

-

Amino Group (-NH₂): This primary amine is a polar group capable of acting as a hydrogen bond donor.[1]

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Fluorine (-F) and Bromine (-Br) Atoms: These halogen substituents contribute to the molecule's polarity and can participate in weaker non-covalent interactions.[1]

-

Aromatic Rings: The two phenyl rings provide a significant non-polar character to the molecule.

The presence of both hydrogen bond donors and acceptors suggests that the molecule can interact favorably with polar solvents.[3][4][5][6][7] However, the large non-polar surface area from the aromatic rings will favor solubility in less polar environments. The interplay of these features results in a nuanced solubility profile.

Figure 1: Molecular Interactions of this compound A diagram illustrating the key functional groups and their potential for intermolecular interactions that influence solubility.

Influence of Solvent Properties

The solubility of this compound in a particular organic solvent can be predicted by considering the solvent's properties:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have good solvating power for the compound due to the potential for strong hydrogen bonding with the amino and ketone groups.[3][4][5][6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments but lack acidic protons to donate in hydrogen bonds. They can, however, act as hydrogen bond acceptors. Solvents like DMSO and DMF are known for their excellent ability to dissolve a wide range of organic compounds and are expected to be good solvents for this compound.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot engage in strong hydrogen bonding. The solubility in these solvents is expected to be limited, driven primarily by weaker van der Waals forces interacting with the aromatic rings of the solute.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to dissolve the compound will depend on the balance between the polar and non-polar regions of the solute molecule.

Quantitative and Qualitative Solubility Data

A summary of the available experimental solubility data for this compound is presented in Table 1. Due to the limited availability of comprehensive quantitative data in the public domain, a qualitative and predicted solubility profile for a wider range of common organic solvents is provided in Table 2. This prediction is based on the theoretical principles discussed above and comparison with structurally similar compounds.

Table 1: Known Quantitative and Qualitative Solubility of this compound

| Solvent | Solvent Type | Quantitative Solubility (mg/mL) | Qualitative Solubility | Source(s) |

| Dimethylformamide (DMF) | Polar Aprotic | 30 | Soluble | [8][9] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 30 | Soluble / Slightly Soluble | [8][10][11] |

| Ethanol | Polar Protic | 30 | Soluble | [8] |

| Methanol | Polar Protic | - | Slightly Soluble | [10][11] |

| Water | Polar Protic | - | Insoluble | [10][11][12] |

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | Moderately Soluble | Can act as a hydrogen bond acceptor for the amino group. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Its polarity should allow for favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Weakly Polar | Moderately to Sparingly Soluble | Balances polarity for the functional groups and non-polarity for the aromatic rings. |

| Chloroform | Weakly Polar | Moderately to Sparingly Soluble | Similar to DCM, it can offer a balance of interactions. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | The ester carbonyl can act as a hydrogen bond acceptor. |

| Toluene | Non-polar | Sparingly Soluble to Insoluble | Lacks strong interactions with the polar functional groups. |

| Hexane | Non-polar | Insoluble | Dominated by non-polar character, unlikely to solvate the polar groups effectively. |

Experimental Protocols for Solubility Determination

To ensure the scientific integrity and trustworthiness of solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic (equilibrium) and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid drug.

Figure 2: Workflow for Thermodynamic Solubility Determination A diagram illustrating the step-by-step process of the shake-flask method followed by HPLC analysis.

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological temperature relevance).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. The equilibration time should be validated to ensure the concentration in the solution is no longer changing.

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto a suitable HPLC system equipped with a UV detector. A reverse-phase C18 column is often appropriate.

-

The concentration of the compound in the diluted sample is determined by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is often used in early drug discovery for rapid screening.

Figure 3: Workflow for Kinetic Solubility Determination A diagram outlining the turbidimetric method for high-throughput solubility screening.

-

Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a clear-bottomed 96-well microplate, add the desired organic solvent to a series of wells.

-

-

Compound Addition:

-

Using a liquid handling robot or multichannel pipette, add varying small amounts of the DMSO stock solution to the wells containing the organic solvent to create a serial dilution. The final DMSO concentration should be kept low (typically < 2%) to minimize its co-solvent effect.

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1 to 2 hours).

-

Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the baseline, indicating the onset of precipitation.

-

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. The available quantitative data, combined with a theoretical understanding of its molecular structure and solvent interactions, offers valuable insights for researchers in drug development and organic synthesis. The provided experimental protocols for both thermodynamic and kinetic solubility determination serve as a practical resource for obtaining reliable and reproducible data. While a comprehensive quantitative solubility profile across a wide range of solvents is not yet fully documented in the literature, the principles and methodologies outlined in this guide provide a robust framework for predicting and experimentally determining the solubility of this important pharmaceutical intermediate.

References

- 1. This compound|CAS 1479-58-9 [benchchem.com]

- 2. CAS 1479-58-9: this compound [cymitquimica.com]

- 3. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 2-Amino-2'-fluoro-5-bromobenzophenone CAS#: 1479-58-9 [m.chemicalbook.com]

- 11. 2-Amino-2'-fluoro-5-bromobenzophenone | 1479-58-9 [chemicalbook.com]

- 12. 2-Amino-2'-fluoro-5-bromobenzophenone | CAS#:1479-58-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-5-bromo-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Key Pharmaceutical Intermediate

2-Amino-5-bromo-2'-fluorobenzophenone is a substituted benzophenone of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a benzophenone core with amino, bromo, and fluoro substituents, makes it a versatile precursor in the synthesis of a variety of biologically active compounds. Notably, it serves as a key starting material in the creation of certain benzodiazepines and other central nervous system (CNS) active agents. The precise arrangement of its functional groups allows for targeted chemical modifications, leading to the development of novel therapeutic molecules.

This guide provides a detailed analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental considerations and the structural information that can be gleaned from each technique. Understanding the spectral characteristics of this compound is paramount for ensuring its identity, purity, and suitability for downstream applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is fundamental for its handling, formulation, and quality control.

| Property | Value | Source |

| IUPAC Name | (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | [1] |

| CAS Number | 1479-58-9 | [1][2][3] |

| Molecular Formula | C₁₃H₉BrFNO | [1][2][3] |

| Molecular Weight | 294.12 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the substitution patterns on the aromatic rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The interpretation of the spectrum for this compound is based on the analysis of chemical shifts (δ), integration, and spin-spin coupling patterns.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Interpretation:

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each carbon atom.

Data Interpretation:

The spectrum is expected to show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon (C=O) will appear at the most downfield region of the spectrum, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atoms directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The chemical shifts of the carbons in the bromo-substituted ring will be influenced by the amino and bromo substituents.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum can be obtained using various techniques, such as Attenuated Total Reflectance (ATR) for solid samples or by preparing a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Source |

| N-H Stretching (Amino group) | 3500-3300 (two bands for primary amine) | ~3400 | [NIST WebBook] |

| C-H Stretching (Aromatic) | 3100-3000 | Present in the spectrum | [NIST WebBook] |

| C=O Stretching (Carbonyl) | 1700-1650 | ~1680 | [NIST WebBook] |

| C=C Stretching (Aromatic) | 1600-1450 | Multiple bands in this region | [NIST WebBook] |

| C-N Stretching | 1350-1250 | Present in the spectrum | [NIST WebBook] |

| C-F Stretching | 1250-1000 | Present in the spectrum | [NIST WebBook] |

| C-Br Stretching | 700-500 | Present in the spectrum | [NIST WebBook] |

The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the conjugated ketone carbonyl group. The bands in the 3400 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amino group. The various bands in the fingerprint region (below 1500 cm⁻¹) are due to complex vibrations involving the entire molecule, including the C-F and C-Br stretches, and provide a unique pattern for identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol:

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, vaporized, and then bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The NIST WebBook provides an electron ionization mass spectrum for this compound.[2]

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity.

-

Molecular Ion (M⁺): The expected m/z for the molecular ion containing ⁷⁹Br is approximately 293, and for the ion containing ⁸¹Br is approximately 295. The nominal molecular weight is 294.12 g/mol .[3]

-

Fragmentation Pattern: The fragmentation of the molecular ion will lead to the formation of several smaller, stable fragment ions. The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for benzophenones is the cleavage of the bond between the carbonyl group and one of the phenyl rings.

Workflow for Spectral Analysis:

Caption: Workflow for the comprehensive spectral analysis of this compound.

Conclusion: A Foundation for Quality and Discovery

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of the structural puzzle, and together they confirm the molecular formula, the presence of key functional groups, and the overall atomic connectivity. For researchers and drug development professionals, a thorough understanding of this spectral data is not merely an academic exercise; it is a critical component of quality control, ensuring the integrity of starting materials and the successful synthesis of novel pharmaceutical agents. This foundational knowledge enables confident progression in the complex and highly regulated field of drug discovery.

References

A Guide to the Mechanistic Pathway of 2-Amino-5-bromo-2'-fluorobenzophenone-Derived Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of therapeutics derived from 2-Amino-5-bromo-2'-fluorobenzophenone. This compound is a critical chemical intermediate, primarily utilized in the synthesis of pharmacologically active agents such as the benzodiazepine, loprazolam.[1][2] The guide will elucidate the transition from this precursor to the final active pharmaceutical ingredient, with a core focus on the well-established mechanism of benzodiazepines. The narrative will detail the molecular interactions with the GABA-A receptor, the resulting physiological effects, and the experimental methodologies employed to characterize this activity. This document serves as a resource for professionals in drug development and neuroscience, offering a foundational understanding of this class of compounds from chemical synthesis to clinical application.

Introduction: The Role of this compound as a Precursor

This compound is a key building block in synthetic medicinal chemistry.[1] Its chemical structure, featuring an amino group and a benzophenone core, makes it a versatile starting material for the creation of complex heterocyclic molecules.[1] Its primary significance lies in its role as a precursor for the synthesis of 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][3]

One of the most notable compounds synthesized from this precursor is loprazolam, a short-acting benzodiazepine used in the treatment of moderately-severe insomnia.[4] Therefore, to understand the "mechanism of action" associated with this compound, one must look to the pharmacological activity of the final drug products derived from it.

From Precursor to Active Pharmaceutical Ingredient: The Synthesis of Loprazolam

The journey from this compound to a pharmacologically active benzodiazepine involves a series of chemical reactions. A generalized synthetic pathway for 1,4-benzodiazepines from a 2-aminobenzophenone derivative involves N-acylation followed by cyclization.[1] In a typical initial step, the amino group of the precursor is acylated, for instance with chloroacetyl chloride, to form an N-substituted intermediate.[1] Subsequent intramolecular cyclization, often involving a nucleophilic attack, leads to the formation of the characteristic seven-membered diazepine ring.[1] The synthesis of loprazolam specifically involves a multi-step process that ultimately yields the final complex imidazobenzodiazepine structure.[5]

The Molecular Target: The GABA-A Receptor